molecular formula C15H17N5O2 B2997279 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 2034460-30-3

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide

Cat. No.: B2997279
CAS No.: 2034460-30-3
M. Wt: 299.334
InChI Key: WQUXBTNTXLMAND-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide is a fascinating chemical compound that features a unique structure combining pyrrolopyridinone and pyrazole moieties. Its molecular intricacy allows for various applications, from scientific research to potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide often involves multiple steps. Typical synthetic routes could include:

  • Formation of the Pyrrolopyridinone Core: : This involves condensation reactions of starting materials to form the heterocyclic structure.

  • Introduction of the Methyl Group: : Methylation can be achieved using methylating agents under basic conditions.

  • Pyrazole Addition: : Coupling reactions, such as Suzuki or Heck coupling, to append the pyrazole ring.

  • Acetamide Formation: : The final step usually involves amidation using acetic acid derivatives under controlled temperatures and pH.

Industrial Production Methods

In an industrial setting, the production might scale up using continuous flow chemistry, leveraging catalysts and automated systems for efficiency and yield optimization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Conversion to various oxides using oxidizing agents like hydrogen peroxide.

  • Reduction: : Reduction of specific functional groups via agents like sodium borohydride.

  • Substitution: : Nucleophilic or electrophilic substitution reactions affecting different parts of the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, KMnO4.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : DMSO, ethanol, methanol, dichloromethane.

  • Catalysts: : Palladium on carbon, platinum catalysts for hydrogenation.

Major Products

The major products depend on the reaction type but often include modified versions of the original compound with additional functional groups or altered structural features.

Scientific Research Applications

Chemistry

  • Reaction Mechanism Studies: : Helps elucidate reaction pathways due to its complex structure.

  • Catalyst Testing: : A substrate in various catalytic reactions to test efficiency and selectivity.

Biology

  • Enzyme Interaction Studies: : Examines how the compound interacts with different enzymes, potentially inhibiting or activating them.

Medicine

  • Drug Development: : Potential therapeutic uses for diseases, owing to its biological activity.

  • Disease Mechanism Research: : Studies on how it affects disease pathways at the molecular level.

Industry

  • Material Science: : Used in developing new materials with unique properties due to its structural complexity.

  • Chemical Sensors: : Basis for designing sensors that detect specific chemicals in various environments.

Mechanism of Action

The precise mechanism of action can vary but typically involves:

  • Molecular Binding: : The compound binds to specific molecular targets, altering their function.

  • Pathways: : It might inhibit or activate certain biochemical pathways, which can affect cell function or signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-pyrazol-1-yl)ethyl)-2-(1H-pyrrolo[2,3-c]pyridin-7-yl)acetamide

  • N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6-yl)ethyl)-2-(1H-pyrazol-1-yl)ethanamide

Highlights of Its Uniqueness

  • Functional Groups: : Presence of specific functional groups that others lack.

  • Biological Activity: : Unique interactions with biological targets that differ from similar compounds.

  • Chemical Stability: : Variations in stability under different conditions, making it suitable for unique applications.

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide stands out in the chemical landscape due to its diverse utility and complex structure. Whether in scientific research, medical advancements, or industrial applications, its potential continues to unfold as researchers explore its capabilities and effects.

Properties

IUPAC Name

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-18-8-3-12-4-9-19(15(22)14(12)18)10-6-16-13(21)11-20-7-2-5-17-20/h2-5,7-9H,6,10-11H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUXBTNTXLMAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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